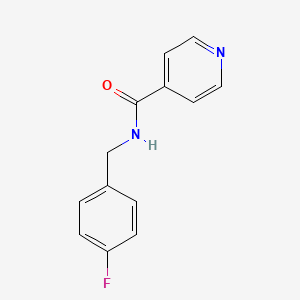
N-(4-fluorobenzyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)isonicotinamide (4FBI) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isonicotinamides and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-fluorobenzyl)isonicotinamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(4-fluorobenzyl)isonicotinamide has also been found to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorobenzyl)isonicotinamide can affect several biochemical and physiological processes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, N-(4-fluorobenzyl)isonicotinamide has been found to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. This compound has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-(4-fluorobenzyl)isonicotinamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-fluorobenzyl)isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorobenzyl)isonicotinamide. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the mechanism of action of N-(4-fluorobenzyl)isonicotinamide, which is not fully understood. In addition, researchers are exploring the potential use of N-(4-fluorobenzyl)isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, N-(4-fluorobenzyl)isonicotinamide is a promising compound that has potential applications in scientific research. This compound has been found to have anti-tumor and anti-inflammatory properties and can be used to treat a variety of diseases. The synthesis method for N-(4-fluorobenzyl)isonicotinamide is relatively simple, and this compound can be obtained in high purity. Future research is needed to fully understand the mechanism of action of N-(4-fluorobenzyl)isonicotinamide and to explore its potential applications in the treatment of other diseases.
合成法
The synthesis of N-(4-fluorobenzyl)isonicotinamide involves the reaction of isonicotinic acid with 4-fluorobenzylamine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported in several scientific papers and has been found to yield high purity N-(4-fluorobenzyl)isonicotinamide.
科学的研究の応用
N-(4-fluorobenzyl)isonicotinamide has been reported to have several potential applications in scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that N-(4-fluorobenzyl)isonicotinamide has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to be effective against drug-resistant cancer cells. In addition, N-(4-fluorobenzyl)isonicotinamide has been reported to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKNMTCALFEWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
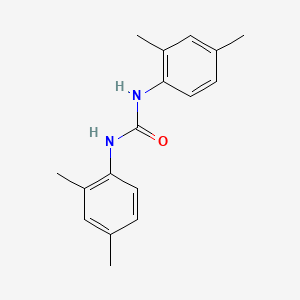
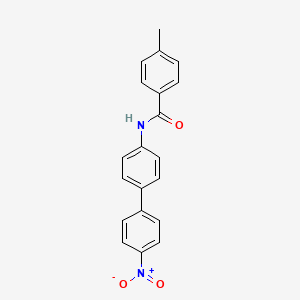
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
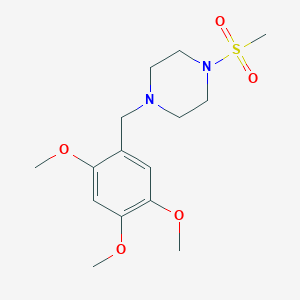
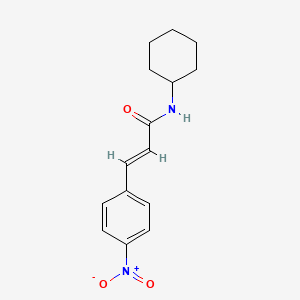

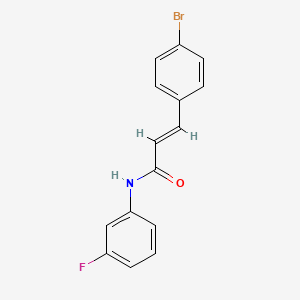

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)